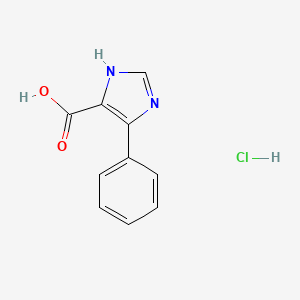
Ethyl 2-Ethoxy-4-methylbenzoate-d10
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-Ethoxy-4-methylbenzoate-d10 is a deuterated compound with the molecular formula C12H6D10O3 and a molecular weight of 218.31 g/mol . This compound is primarily used in scientific research, particularly in the field of proteomics . The deuterium labeling makes it a valuable tool for various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-Ethoxy-4-methylbenzoate-d10 typically involves the deuteration of Ethyl 2-Ethoxy-4-methylbenzoateOne common method for deuteration is the use of deuterated reagents in the presence of a catalyst . The reaction conditions often require controlled temperatures and pressures to ensure the efficient incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of this compound involves large-scale deuteration processes. These processes are designed to produce high-purity deuterated compounds in bulk quantities. The use of advanced reactors and catalysts ensures the consistent quality and yield of the final product .
化学反応の分析
Types of Reactions
Ethyl 2-Ethoxy-4-methylbenzoate-d10 undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, leading to the formation of alcohols or alkanes.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various alkyl halides for substitution reactions. The reaction conditions typically involve specific temperatures, pressures, and solvents to optimize the reaction yield and selectivity.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can yield carboxylic acids, while reduction can produce alcohols.
科学的研究の応用
Ethyl 2-Ethoxy-4-methylbenzoate-d10 has diverse applications in scientific research:
作用機序
The mechanism of action of Ethyl 2-Ethoxy-4-methylbenzoate-d10 involves its interaction with molecular targets through its functional groups. The deuterium atoms in the compound provide stability and resistance to metabolic degradation, making it an ideal tracer in metabolic studies. The compound can interact with enzymes and receptors, influencing various biochemical pathways and processes.
類似化合物との比較
Similar Compounds
Ethyl 2-Ethoxy-4-methylbenzoate: The non-deuterated version of the compound, used in similar applications but with different NMR properties.
Ethyl 4-methylbenzoate: A related compound with a simpler structure, used in organic synthesis and as a flavoring agent.
Methyl 2-Ethoxy-4-methylbenzoate: A similar ester with a methyl group instead of an ethyl group, used in fragrance and flavor industries.
Uniqueness
Ethyl 2-Ethoxy-4-methylbenzoate-d10 is unique due to its deuterium labeling, which provides distinct advantages in analytical techniques like NMR spectroscopy. The deuterium atoms enhance the stability and resistance to metabolic degradation, making it a valuable tool in various scientific research applications .
特性
分子式 |
C12H16O3 |
|---|---|
分子量 |
218.31 g/mol |
IUPAC名 |
1,1,2,2,2-pentadeuterioethyl 4-methyl-2-(1,1,2,2,2-pentadeuterioethoxy)benzoate |
InChI |
InChI=1S/C12H16O3/c1-4-14-11-8-9(3)6-7-10(11)12(13)15-5-2/h6-8H,4-5H2,1-3H3/i1D3,2D3,4D2,5D2 |
InChIキー |
PQLJVFJXXWBUPR-IZUSZFKNSA-N |
異性体SMILES |
[2H]C([2H])([2H])C([2H])([2H])OC1=C(C=CC(=C1)C)C(=O)OC([2H])([2H])C([2H])([2H])[2H] |
正規SMILES |
CCOC1=C(C=CC(=C1)C)C(=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-4,4-difluorobutanoic acid](/img/structure/B13447835.png)
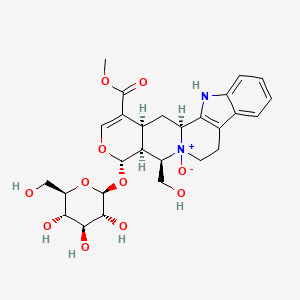

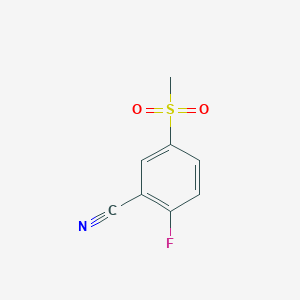
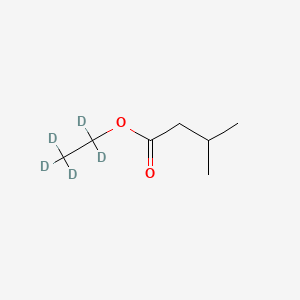

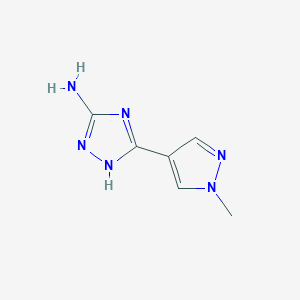
![3H-Benzo[c][1,2]oxathiol-3-one](/img/structure/B13447869.png)
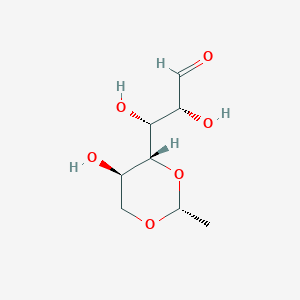
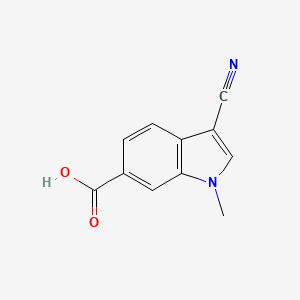
![1-{5,5-dimethyl-4H,5H,6H-pyrrolo[1,2-c][1,2,3]triazol-3-yl}ethan-1-one](/img/structure/B13447901.png)
![N-[(-)-Jasmonoyl]-(L)-valine](/img/structure/B13447915.png)
![2-{6-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine dihydrochloride](/img/structure/B13447922.png)
